molecular formula C15H18IN3O2 B1220657 Iodocyanopindolol CAS No. 83498-72-0

Iodocyanopindolol

Cat. No.: B1220657
CAS No.: 83498-72-0
M. Wt: 399.23 g/mol
InChI Key: WGSPBWSPJOBKNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of iodocyanopindolol involves several steps, including the introduction of an iodine atom and a cyano group to the pindolol structure. The synthetic route typically involves the following steps:

    Iodination: Introduction of an iodine atom to the indole ring.

    Cyanation: Addition of a cyano group to the indole ring.

    Coupling: Coupling of the modified indole with a tert-butylamino group.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Iodocyanopindolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Iodocyanopindolol is similar to other compounds like pindolol, propranolol, and timolol, which also act as β adrenoreceptor antagonists . this compound is unique due to its dual action on both β1 adrenoreceptors and 5-HT1A receptors . This dual action makes it particularly useful in research applications that require the study of both adrenergic and serotonergic systems.

Similar Compounds

    Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.

    Propranolol: A non-selective beta blocker used in the treatment of hypertension and anxiety.

    Timolol: A non-selective beta blocker used in the treatment of glaucoma and hypertension.

Biological Activity

Iodocyanopindolol (ICYP) is a radiolabeled compound primarily used in pharmacological studies to investigate the binding characteristics of beta-adrenergic receptors. Its unique properties allow researchers to explore various biological activities, particularly its interactions with beta-adrenergic and dopamine receptors. This article reviews the biological activity of this compound, highlighting its receptor binding profiles, implications in physiological processes, and relevant case studies.

Binding Affinity and Receptor Characterization

This compound acts as a selective antagonist for beta-adrenergic receptors, particularly beta-1 and beta-3 subtypes. Studies have demonstrated its high affinity for these receptors, making it a valuable tool in receptor characterization.

Key Findings:

  • Beta-1 Adrenergic Receptors : ICYP has been shown to bind with high affinity to beta-1 adrenergic receptors in various tissues. For instance, saturation binding assays in GT1 cell lines revealed a dissociation constant (KdK_d) of 41 pM for ICYP, indicating strong receptor affinity .
  • Beta-3 Adrenergic Receptors : In rat urinary bladder studies, ICYP displayed a KdK_d value of approximately 579 pM, suggesting significant but lower affinity compared to beta-1 receptors . This receptor subtype is crucial for mediating smooth muscle relaxation in the bladder.

Pharmacological Implications

The binding characteristics of this compound have significant implications for understanding adrenergic signaling pathways and their physiological roles.

Table 1: Binding Affinities of this compound

Receptor TypeTissue TypeKdK_d (pM)Binding Capacity (fmol/mg protein)
Beta-1GT1 Cell Lines4125
Beta-3Rat Urinary Bladder579Not specified
Dopamine D1GT1 Cell Lines32023

This compound not only serves as a radioligand but also influences cellular signaling pathways through receptor antagonism. Its role in modulating adenylyl cyclase activity has been documented:

  • Adenylyl Cyclase Stimulation : Both dopamine and isoproterenol (a beta-adrenergic agonist) stimulate adenylyl cyclase activity in GT1 cells, which is mediated by the respective receptors. The inhibition of this pathway by ICYP suggests its potential role in regulating gonadotropin secretion .

Case Studies

Several studies have utilized this compound to elucidate receptor dynamics and pharmacological responses:

  • Study on Urinary Bladder Function : Research indicated that ICYP could effectively label beta-3 adrenergic receptors in rat bladder tissues. The findings suggested that these receptors play a significant role in mediating bladder smooth muscle relaxation, crucial for urinary function .
  • Dopaminergic Activity : A study highlighted that this compound can also label D1 dopamine receptors, revealing insights into the interaction between adrenergic and dopaminergic systems within neurosecretory cells .

Properties

CAS No.

83498-72-0

Molecular Formula

C15H18IN3O2

Molecular Weight

399.23 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3

InChI Key

WGSPBWSPJOBKNT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O

Synonyms

I Cyanopindolol
I-Cyanopindolol
ICYP
Iodocyanopindolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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